6-(4-Ethoxy-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid
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Overview
Description
6-(4-Ethoxy-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid is a heterocyclic compound that features an imidazo[2,1-b]thiazole core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both nitro and ethoxy groups on the phenyl ring, along with the carboxylic acid functionality, makes it a versatile molecule for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethoxy-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid typically involves multi-step organic synthesis. One common method includes the condensation of 4-ethoxy-3-nitrobenzaldehyde with 2-aminothiazole under acidic conditions to form the imidazo[2,1-b]thiazole core. This is followed by methylation and carboxylation steps to introduce the methyl and carboxylic acid groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(4-Ethoxy-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution reactions.
Major Products Formed
Reduction of the nitro group: 6-(4-Amino-3-ethoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid.
Reduction of the carboxylic acid group: 6-(4-Ethoxy-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-methanol.
Scientific Research Applications
6-(4-Ethoxy-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(4-Ethoxy-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The imidazo[2,1-b]thiazole core can bind to enzymes or receptors, modulating their activity and affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
6-(4-Nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid: Lacks the ethoxy group, which may affect its solubility and reactivity.
6-(4-Ethoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid: Lacks the nitro group, which may reduce its biological activity.
6-(4-Ethoxy-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-methanol: The carboxylic acid group is reduced to an alcohol, which may alter its chemical properties.
Uniqueness
6-(4-Ethoxy-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid is unique due to the combination of functional groups that provide a balance of solubility, reactivity, and biological activity. The presence of both nitro and ethoxy groups on the phenyl ring, along with the carboxylic acid functionality, makes it a versatile molecule for various applications .
Properties
Molecular Formula |
C15H13N3O5S |
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Molecular Weight |
347.3 g/mol |
IUPAC Name |
6-(4-ethoxy-3-nitrophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid |
InChI |
InChI=1S/C15H13N3O5S/c1-3-23-12-5-4-9(6-11(12)18(21)22)10-7-17-8(2)13(14(19)20)24-15(17)16-10/h4-7H,3H2,1-2H3,(H,19,20) |
InChI Key |
MWDROJCUWMKBLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CN3C(=C(SC3=N2)C(=O)O)C)[N+](=O)[O-] |
Origin of Product |
United States |
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